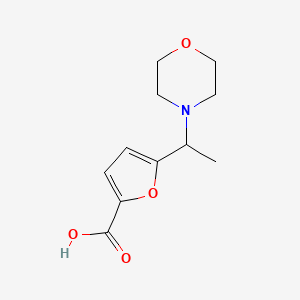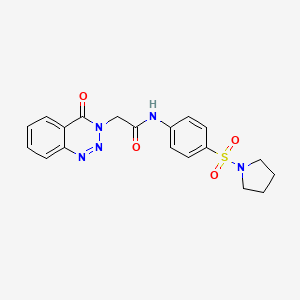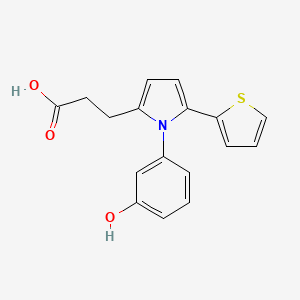![molecular formula C11H10N2OS B10805278 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol](/img/structure/B10805278.png)
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol is a heterocyclic compound that features both imidazole and thiazole rings fused together
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be potential methods for industrial-scale production.
化学反応の分析
Types of Reactions
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole or thiazole rings to their respective dihydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenol ring or the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may use halogenating agents or nucleophiles under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol or heterocyclic rings.
科学的研究の応用
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with cell division and induce apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
Levamisole: A well-known anthelmintic that shares the imidazo[2,1-b][1,3]thiazole core structure.
Imidazo[2,1-b][1,3]thiazole derivatives: These include compounds with various substituents that exhibit a range of biological activities, such as anticancer, antiviral, and antimicrobial properties.
Uniqueness
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol is unique due to the presence of the phenol group, which can participate in additional hydrogen bonding and electronic interactions, potentially enhancing its biological activity and specificity compared to other similar compounds.
特性
IUPAC Name |
4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,7,14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKNXVYBQHMJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Cyclopentyl-6-[(2-ethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10805231.png)
![N-[4-(azepane-1-carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B10805244.png)

![2-{[1,1'-biphenyl]-4-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B10805252.png)
![4-amino-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one](/img/structure/B10805257.png)

![N-Cyclopentyl-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10805267.png)
![2-Hydroxy-4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B10805268.png)

![4-[(5-Bromothiophene-2-sulfonamido)methyl]-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B10805275.png)
![2-hydroxy-5-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B10805286.png)
![4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B10805293.png)

![N-(2,6-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B10805299.png)
